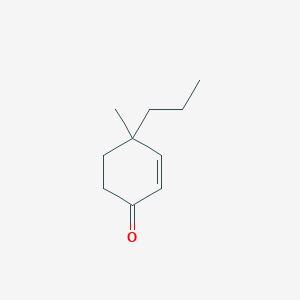

2-Cyclohexen-1-one, 4-methyl-4-propyl-

Description

Contextual Significance of Substituted Cyclohexenones in Organic Synthesis

Substituted cyclohexenones are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. Their utility stems from the rich reactivity of the α,β-unsaturated ketone moiety, which allows for a variety of chemical transformations. These include conjugate additions, aldol (B89426) reactions, and cycloadditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereochemical control.

The cyclohexenone framework is a common feature in numerous natural products, including steroids, terpenoids, and alkaloids, many of which exhibit significant biological activities. wikipedia.org Consequently, the development of efficient methods for the synthesis of substituted cyclohexenones is a central theme in synthetic organic chemistry. rsc.org The ability to introduce various substituents onto the cyclohexenone ring allows for the fine-tuning of steric and electronic properties, which is crucial for the total synthesis of natural products and the design of novel bioactive molecules.

Historical Overview of Research into the 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- Scaffold

While specific research focused exclusively on 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not extensively documented in publicly available literature, its synthesis can be conceptually approached through well-established synthetic methodologies. The most classical and relevant method for the construction of such 4,4-disubstituted cyclohexenones is the Robinson annulation. wikipedia.orgbyjus.com

Discovered by Sir Robert Robinson in 1935, this powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.org In the context of synthesizing 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the logical precursors for a Robinson annulation would be 2-pentanone and methyl vinyl ketone. uoc.grfiveable.me The reaction would proceed via the formation of a 1,5-diketone intermediate, which then undergoes an intramolecular cyclization and subsequent dehydration to yield the target α,β-unsaturated ketone. byjus.comtamu.edu

The general utility of the Robinson annulation for preparing 4-substituted and 4,4-disubstituted cyclohexenones has been well-established and serves as a foundational method in organic synthesis. orgsyn.org

Strategic Importance of Quaternary Carbon Centers in Chemical Synthesis with Reference to 2-Cyclohexen-1-one, 4-methyl-4-propyl-

A defining structural feature of 2-Cyclohexen-1-one, 4-methyl-4-propyl- is the presence of a quaternary carbon center at the 4-position, which is a carbon atom bonded to four other carbon atoms. The construction of such all-carbon quaternary centers is a significant challenge in organic synthesis, yet their presence in a molecule can impart valuable properties.

The strategic importance of quaternary carbons lies in their ability to introduce a high degree of steric hindrance, which can influence the conformation of a molecule and its interactions with biological targets. This steric bulk can also direct the regioselectivity of subsequent chemical reactions on the molecule. Furthermore, the incorporation of quaternary centers can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation.

In the case of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the quaternary center, bearing both a methyl and a propyl group, provides a fixed stereogenic center if synthesized enantioselectively. This chiral scaffold is a valuable starting point for the synthesis of complex, three-dimensional molecules.

Current Research Frontiers and Unresolved Questions Regarding 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The limited specific research on 2-Cyclohexen-1-one, 4-methyl-4-propyl- suggests that several research frontiers remain open for exploration. A primary unresolved question is the development of an efficient and highly enantioselective synthesis of this compound. While the Robinson annulation provides a straightforward route to the racemic mixture, the synthesis of a single enantiomer, such as the (4S)-4-Methyl-4-propyl-2-cyclohexen-1-one, would be of significant interest for its potential use in asymmetric synthesis. nih.govncats.io

Future research could focus on the following areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods, potentially using chiral phase-transfer catalysts or organocatalysts in a Michael-aldol sequence, to access enantiopure 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Reactivity Studies: A thorough investigation of the reactivity of the enone system in this specific scaffold. This would include exploring its behavior in various conjugate addition reactions with different nucleophiles, its utility in Diels-Alder reactions, and its transformations under various reduction and oxidation conditions.

Application as a Synthetic Building Block: Utilizing either the racemic or enantiopure forms of 2-Cyclohexen-1-one, 4-methyl-4-propyl- as a starting material for the synthesis of more complex target molecules, including novel natural product analogues or potential pharmaceutical agents.

Given the foundational importance of substituted cyclohexenones, a more detailed academic study of 2-Cyclohexen-1-one, 4-methyl-4-propyl- could reveal unique properties and synthetic applications, thereby expanding the toolbox of organic chemists.

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

| Property | Value | Source |

| CAS Number | 35161-15-0 | uoc.grepa.gov |

| Molecular Formula | C₁₀H₁₆O | masterorganicchemistry.com |

| Molecular Weight | 152.23 g/mol | masterorganicchemistry.com |

| (4S)-enantiomer | Exists | nih.govncats.io |

Table 2: Illustrative Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals corresponding to vinyl protons, allylic protons, aliphatic chain protons of the methyl and propyl groups. |

| ¹³C NMR | Resonances for a carbonyl carbon, two olefinic carbons, a quaternary carbon, and several aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for a C=O stretch (α,β-unsaturated ketone) and C=C stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The spectroscopic data is predicted based on the known structure and typical values for similar compounds, as specific experimental data is not widely available in public literature.

Structure

3D Structure

Properties

CAS No. |

67672-74-6 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

4-methyl-4-propylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3 |

InChI Key |

WZPGBIYWYMLIEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CCC(=O)C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexen 1 One, 4 Methyl 4 Propyl and Analogues

Classical Total Synthesis Approaches to 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The traditional synthesis of the 2-Cyclohexen-1-one, 4-methyl-4-propyl- core often relies on well-established disconnection strategies and robust bond-forming reactions. These methods, while sometimes lacking the stereocontrol of modern techniques, form the bedrock of synthetic organic chemistry.

Retrosynthetic Analysis Strategies for the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a primary disconnection would be the C4-alkyl group bonds, suggesting an alkylation of a pre-existing cyclohexenone or a related precursor. Key retrosynthetic strategies include:

Robinson Annulation: A powerful method for forming six-membered rings, this approach would involve disconnecting the cyclohexenone ring to reveal a methyl vinyl ketone and a ketone precursor that would already contain the 4-methyl and 4-propyl substituents.

Michael Addition-Aldol Condensation Sequence: This strategy involves disconnecting the ring at the α,β-unsaturated ketone functionality. This would lead to a 1,5-dicarbonyl compound, which can be formed from a Michael addition of an enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol (B89426) condensation.

Diels-Alder Reaction: This cycloaddition approach would disconnect the six-membered ring to an appropriate diene and dienophile. For instance, a diene bearing the methyl and propyl groups could react with a ketene equivalent.

These strategies simplify the complex target molecule into more manageable and synthetically accessible starting materials.

Key Bond-Forming Reactions in Early Syntheses of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The construction of the 4,4-disubstituted cyclohexenone core in early synthetic routes relied on a set of fundamental carbon-carbon bond-forming reactions. These include:

Alkylation of Enolates: A common method involves the sequential alkylation of a cyclohexanone (B45756) or cyclohexenone enolate. For the target molecule, this could involve the reaction of a 4-methylcyclohexenone enolate with a propyl halide, or vice-versa.

Grignard and Organolithium Reactions: The addition of organometallic reagents to carbonyl compounds is another cornerstone. For example, a Grignard reagent could be used to introduce one of the alkyl groups at the 4-position of a suitable precursor.

Wittig Reaction: This reaction can be employed to form carbon-carbon double bonds, which could be a key step in constructing the cyclohexenone ring from an acyclic precursor. organic-chemistry.org

These classical methods, while effective, often result in racemic mixtures when a chiral center is formed, necessitating further resolution steps if a single enantiomer is desired.

Modern and Advanced Synthetic Strategies for 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Contemporary synthetic chemistry has seen a significant shift towards the development of highly selective and efficient methods. For a chiral molecule like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, enantioselective synthesis is of paramount importance.

Enantioselective Synthesis of Chiral 2-Cyclohexen-1-one, 4-methyl-4-propyl- Isomers

The creation of specific stereoisomers of 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be achieved through various modern techniques that control the formation of the quaternary stereocenter at the C4 position.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net For the synthesis of chiral 4,4-disubstituted 2-cyclohexenones, several catalytic approaches are viable:

Enantioselective Michael Addition: A chiral catalyst can mediate the conjugate addition of a nucleophile to a 4-substituted-2-cyclohexenone to introduce the second alkyl group with high enantioselectivity.

Asymmetric Alkylation: The use of chiral phase-transfer catalysts or chiral metal complexes can direct the alkylation of a 4-monosubstituted cyclohexenone enolate to favor the formation of one enantiomer.

Biocatalysis: Ene-reductases have been successfully employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, leading to chiral 2-cyclohexenones with high enantiomeric excess. nih.govacs.org

These catalytic methods offer an efficient and atom-economical route to enantiopure products.

| Catalytic Method | Catalyst Type | Typical Substrate | Key Advantage |

| Enantioselective Michael Addition | Chiral organocatalysts or metal complexes | 4-Alkyl-2-cyclohexenone | High enantioselectivity in the formation of the quaternary center. |

| Asymmetric Alkylation | Chiral phase-transfer catalysts | 4-Alkyl-2-cyclohexenone | Direct formation of the chiral center from a prochiral enolate. |

| Biocatalytic Desymmetrization | Ene-reductases (e.g., OPR3, YqjM) | 4,4-Disubstituted-2,5-cyclohexadienone | High enantioselectivities (up to >99% ee) and mild reaction conditions. nih.govacs.org |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered. wikipedia.org

For the synthesis of enantiopure 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of one of the C4 substituents. Common strategies include:

Evans Asymmetric Alkylation: An oxazolidinone chiral auxiliary can be acylated with a precursor to the cyclohexenone ring. Subsequent alkylation reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. researchgate.net

SAMP/RAMP Hydrazone Chemistry: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are effective chiral auxiliaries for the asymmetric alkylation of ketones and aldehydes. A cyclohexanone precursor could be converted to its chiral hydrazone, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

Pseudoephedrine Amides: Pseudoephedrine can serve as a practical chiral auxiliary for asymmetric alkylations, including those that form quaternary carbon centers. nih.gov

The choice of chiral auxiliary depends on the specific reaction and the desired stereochemical outcome.

| Chiral Auxiliary Type | Key Feature | Application Example |

| Oxazolidinones (Evans) | Highly predictable stereocontrol in alkylation and aldol reactions. researchgate.net | Diastereoselective alkylation of an N-acyloxazolidinone precursor. |

| SAMP/RAMP Hydrazones | Effective for asymmetric α-alkylation of carbonyl compounds. | Diastereoselective introduction of the methyl or propyl group to a cyclohexanone precursor. |

| Pseudoephedrine | Versatile for asymmetric alkylation, particularly for forming quaternary centers. nih.gov | Asymmetric synthesis of a carboxylic acid precursor that can be cyclized to the target cyclohexenone. |

Diastereoselective Synthesis Utilizing Existing Stereocenters

The stereoselective synthesis of highly substituted cyclohexanone frameworks, such as 2-Cyclohexen-1-one, 4-methyl-4-propyl-, can be effectively achieved by leveraging existing stereocenters to direct the formation of new ones. This principle is fundamental in asymmetric synthesis, where a chiral element within the substrate guides the stereochemical outcome of a reaction.

One prominent strategy involves the conjugate addition, or Michael addition, to a chiral α,β-unsaturated system. In this approach, a chiral cyclohexenone template, which already possesses a stereocenter, can control the facial selectivity of the incoming nucleophile's attack. This method is crucial for establishing the stereochemistry at the β-position relative to the existing chiral center. For the synthesis of analogues of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a chiral precursor could be employed where a stereocenter directs the diastereoselective introduction of either the methyl or propyl group at the 4-position.

Furthermore, cascade reactions, such as inter- and intramolecular double Michael additions, have been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govbeilstein-journals.org These reactions often proceed through a series of stereocontrolled bond formations, where the stereochemistry of each subsequent step is dictated by the stereocenters formed in the preceding step. For instance, the reaction of a curcumin derivative with an arylidenemalonate in a biphasic system can yield highly substituted cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org While not directly applied to 2-Cyclohexen-1-one, 4-methyl-4-propyl-, this methodology demonstrates the potential for creating multiple stereocenters with high control in a single synthetic operation.

The table below summarizes representative diastereoselective reactions for the synthesis of substituted cyclohexanone systems.

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) | Yield (%) |

| Cascade Double Michael Addition | Curcumin analogue, Arylidenemalonate | KOH, TBAB | >95:5 | 72 |

| Organocatalytic Michael-Michael-1,2-Addition | β-ketoester, β-nitrostyrene, α,α-dicyanoolefin | Amino-squaramide, TBD | >30:1 | 70-86 |

Green Chemistry Principles Applied to 2-Cyclohexen-1-one, 4-methyl-4-propyl- Synthesis

The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its analogues is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free and Water-Mediated Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and often milder reaction conditions. For instance, the synthesis of certain ferrocenylcyclohexenones has been efficiently achieved under solvent-free conditions via a tandem Michael-aldol reaction. tandfonline.comtandfonline.com This approach has been shown to be influenced by factors such as the basicity of the catalyst and reaction temperature. tandfonline.comtandfonline.com The Conia-ene reaction, for the construction of cyclic enones from β-alkynic β-keto esters, has also been successfully performed under solvent-free conditions. organic-chemistry.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-mediated synthetic routes for cyclohexenone derivatives is an active area of research. For example, the synthesis of substituted cyclohexanones has been achieved through the hydrogenation of substituted phenols in water, which avoids the use of organic solvents and simplifies product isolation. google.com

Atom-Economical and Waste-Minimizing Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. In the context of 2-Cyclohexen-1-one, 4-methyl-4-propyl- synthesis, cycloaddition reactions, like the Diels-Alder reaction, represent a highly atom-economical route to the cyclohexene (B86901) core. jocpr.com

Catalytic hydrogenation is another example of an atom-economical process that can be employed in the synthesis of cyclohexanone precursors, minimizing the use of stoichiometric reagents. jocpr.com The selection of synthetic pathways that maximize the incorporation of reactant atoms into the final product is a critical aspect of green synthesis design. For example, the Beckmann rearrangement, which converts an oxime to an amide, is a highly atom-economical transformation that can be used in the synthesis of nitrogen-containing cyclic compounds. jocpr.com

Biocatalytic Routes for 2-Cyclohexen-1-one, 4-methyl-4-propyl- Precursors

Biocatalysis, the use of enzymes as catalysts, offers a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. nih.gov For the synthesis of chiral 4,4-disubstituted 2-cyclohexenones, such as the enantiomers of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, biocatalytic desymmetrization is a particularly attractive strategy. acs.orgnih.gov

Ene-reductases from the Old Yellow Enzyme (OYE) family have been successfully used for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones via hydrogenation. acs.orgnih.gov This method allows for the creation of a quaternary stereocenter at the 4-position with high enantioselectivity (up to >99% ee). acs.orgnih.gov This biocatalytic approach provides a direct and efficient route to valuable chiral building blocks that can be further elaborated to produce the target compound. The use of enzymes like lipases, enoate reductases, and nitrilases has also been demonstrated for the production of chiral cyclohexanone precursors on a large scale. researchgate.net

The following table presents data on the biocatalytic desymmetrization of a model 4,4-disubstituted 2,5-cyclohexadienone.

| Enzyme | Substrate | Product Enantiomeric Excess (ee) | Yield (%) |

| YqjM | 4-Phenyl-4-methyl-2,5-cyclohexadienone | >99% | 78 |

| OPR3 | 4-Phenyl-4-methyl-2,5-cyclohexadienone | 99% | 44 |

Flow Chemistry and Continuous Manufacturing of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Flow chemistry, or continuous manufacturing, involves the continuous pumping of reagents through a reactor. This technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for straightforward scalability. semanticscholar.orgresearchgate.net

The synthesis of complex molecules, including those with a cyclohexanone core like tramadol, has been successfully demonstrated in continuous-flow systems. semanticscholar.orgresearchgate.net These platforms can integrate multiple reaction and purification steps into a single, automated process. For the production of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a flow chemistry approach could involve the sequential pumping of precursors through different reactor coils, each maintained at a specific temperature and pressure to optimize individual reaction steps.

For example, a multi-step synthesis could be designed where the initial formation of a substituted cyclohexanone is followed by an in-line purification and a subsequent functional group manipulation to yield the final product. The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by allowing for easy catalyst recycling. The preparation of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has been achieved in a continuous-flow setup, demonstrating the feasibility of performing complex cycloadditions in flow. nih.gov This suggests that the construction of the cyclohexenone ring system and subsequent modifications could be amenable to continuous manufacturing, leading to a more efficient and safer production process.

Semisynthesis and Derivatization Strategies from Related Natural Products

Semisynthesis, the chemical modification of naturally occurring compounds, is a valuable strategy for accessing complex molecules. Terpenoids, a large and diverse class of natural products, often possess a cyclohexene or cyclohexanone core, making them attractive starting materials for the synthesis of compounds like 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

To synthesize 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a similar strategy could be envisioned starting from a natural product that already contains a portion of the desired carbon skeleton. For instance, a terpene with a methyl-substituted cyclohexene ring could be a suitable precursor. The introduction of the propyl group at the 4-position could be achieved through various synthetic transformations, such as a conjugate addition of a propyl nucleophile to a 4-methyl-2-cyclohexen-1-one precursor. The stereochemistry of the starting natural product could also be harnessed to produce an enantiomerically enriched final product.

The conversion of (S)-Perillyl alcohol to (R)-cryptone, another terpenoid-based transformation, further highlights the utility of natural products in the synthesis of substituted cyclohexenones. researchgate.net These semisynthetic approaches not only provide access to structurally complex molecules but also leverage the chemical diversity of nature in a sustainable manner.

Chemoenzymatic Pathways for Tailored 2-Cyclohexen-1-one, 4-methyl-4-propyl- Derivatives

The precise synthesis of complex molecules like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, particularly with specific stereochemistry, presents a considerable challenge in organic chemistry. Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the practicality of traditional chemical reactions, offer a powerful strategy to construct such tailored derivatives. These methods can provide access to enantiomerically enriched building blocks that are crucial for the synthesis of bioactive compounds.

Enzymes, with their inherent chirality and high selectivity, can overcome many limitations of purely chemical methods. Biocatalytic reactions often proceed under mild conditions, reducing the need for protecting groups and minimizing waste, which aligns with the principles of green chemistry. For the synthesis of substituted cyclohexenones, enzymes such as lipases, hydrolases, and oxidoreductases are particularly valuable.

One prominent chemoenzymatic strategy for generating chiral cyclohexenone precursors is the kinetic resolution of racemic mixtures. Lipases are frequently employed for this purpose due to their broad substrate tolerance and commercial availability. In a typical lipase-catalyzed resolution, one enantiomer of a racemic alcohol is selectively acylated, allowing for the separation of the faster-reacting enantiomer from the unreacted one. This approach can be adapted to produce chiral precursors for 4-substituted 2-cyclohexenones.

Another powerful chemoenzymatic technique is the desymmetrization of prochiral ketones. This involves the enantioselective transformation of a symmetrical substrate to create a chiral product. For instance, the enzymatic reduction of a 4,4-disubstituted cyclohexanone can yield a chiral cyclohexanol (B46403), which can then be chemically converted to the desired cyclohexenone.

The Baeyer-Villiger monooxygenase (BVMO) family of enzymes offers a distinct avenue for the synthesis of chiral lactones from cyclic ketones, which can serve as versatile intermediates. The enzymatic Baeyer-Villiger oxidation of a 4-substituted cyclohexanone can produce a chiral lactone with high enantioselectivity. This lactone can then be chemically manipulated to yield the target cyclohexenone derivative.

Recent advancements in biotechnology and enzyme engineering are continuously expanding the toolbox for chemoenzymatic synthesis. The development of robust and highly selective enzymes, combined with innovative chemical transformations, is paving the way for the efficient and sustainable production of complex chiral molecules like 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its analogues. These tailored derivatives are of significant interest in the fields of fragrance, pharmaceuticals, and materials science.

The following table summarizes various chemoenzymatic strategies that can be applied to the synthesis of tailored 2-cyclohexen-1-one derivatives, based on methodologies reported for analogous compounds.

| Enzymatic Step | Enzyme Class | Substrate Type | Transformation | Potential Application to Target Synthesis |

| Kinetic Resolution | Lipase | Racemic 4-substituted cyclohexenol | Enantioselective acylation | Separation of enantiomers to yield a chiral precursor for 2-Cyclohexen-1-one, 4-methyl-4-propyl-. |

| Desymmetrization | Oxidoreductase (e.g., Alcohol Dehydrogenase) | Prochiral 4,4-disubstituted cyclohexanone | Enantioselective reduction to a chiral cyclohexanol | Creation of a chiral center at the C4 position, followed by chemical steps to introduce the double bond. |

| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | 4-substituted cyclohexanone | Enantioselective oxidation to a chiral lactone | The resulting chiral lactone can be a versatile intermediate for the synthesis of various tailored derivatives. |

| Asymmetric Reduction | Ene-reductase (ERED) | 4-substituted 2-cyclohexen-1-one | Enantioselective reduction of the C=C double bond | Production of chiral 4-substituted cyclohexanones from achiral cyclohexenone precursors. |

Detailed research into the application of these enzymatic systems for the synthesis of 4-alkyl-substituted cyclohexenones has demonstrated their potential. For example, studies on the lipase-catalyzed resolution of various 4-substituted cyclohexenols have reported high enantiomeric excesses (ee) for the resulting products. Similarly, the use of BVMOs from various microbial sources has shown excellent results in the desymmetrization of 4-substituted cyclohexanones, often yielding lactones with >99% ee. The substrate scope of these enzymes is a critical area of ongoing research, with efforts focused on engineering enzymes that can accommodate a wider range of bulky substituents at the C4 position, such as the propyl group in 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

The integration of these biocatalytic steps with subsequent chemical transformations is key to the successful synthesis of the final target compounds. For instance, a chiral cyclohexanol obtained from an enzymatic resolution can be oxidized to the corresponding ketone, followed by the introduction of the C2-C3 double bond via established chemical methods like selenoxide elimination or bromination-dehydrobromination.

The chemoenzymatic pathways offer a modular and flexible approach to synthesize a library of tailored 2-Cyclohexen-1-one, 4-methyl-4-propyl- derivatives with high optical purity. This enables the systematic investigation of structure-activity relationships for various applications.

Reactivity, Reaction Mechanisms, and Functional Group Transformations of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Nucleophilic and Electrophilic Addition Reactions at the Carbon-Carbon Double Bond of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The enone functionality in 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a classic Michael acceptor, rendering the β-carbon susceptible to attack by nucleophiles. This conjugated system also participates in various cycloaddition and electrophilic addition reactions.

Michael Addition Chemistry with Various Nucleophiles

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org In the case of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a wide array of nucleophiles can add to the β-position of the enone. The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct. masterorganicchemistry.com

Common nucleophiles for Michael additions include organocuprates (Gilman reagents), enamines, and stabilized carbanions derived from malonates, cyanoacetates, and nitroalkanes. wikipedia.orgmasterorganicchemistry.com The use of organocuprates is particularly effective for the 1,4-addition to enones, minimizing the competing 1,2-addition to the carbonyl group. youtube.com

Table 1: Representative Michael Addition Reactions on a 4,4-Disubstituted-2-cyclohexen-1-one model

| Nucleophile (Donor) | Reagent/Catalyst | Product | Expected Yield |

| (CH₃)₂CuLi | Diethyl ether | 3-(dimethyl)-4-methyl-4-propylcyclohexan-1-one | High |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-((3-methyl-3-propyl-6-oxocyclohex-1-en-1-yl)methyl)malonate | Moderate to High |

| Pyrrolidine (to form enamine) | Acetic acid | 3-(pyrrolidin-1-yl)-4-methyl-4-propylcyclohexan-1-one | High |

Note: The yields are estimations based on analogous reactions reported in the literature.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions) Involving the Enone System

The carbon-carbon double bond of the enone system can act as a dienophile in Diels-Alder reactions. These [4+2] cycloadditions typically proceed with electron-rich dienes. The stereochemistry of the resulting bicyclic adduct is governed by the endo rule and the facial selectivity imposed by the substituents on the cyclohexenone ring. The reaction can be promoted by thermal conditions or by Lewis acid catalysis, which enhances the electrophilicity of the dienophile.

[2+2] Cycloaddition reactions, often photochemically induced, can also occur between the enone and an alkene, leading to the formation of a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of these reactions are dependent on the nature of the reacting partners and the reaction conditions. youtube.com

Epoxidation and Dihydroxylation of the Olefinic Moiety

The electron-deficient nature of the double bond in α,β-unsaturated ketones makes it less reactive towards common electrophilic epoxidizing agents like m-CPBA compared to isolated alkenes. libretexts.orgyoutube.com However, epoxidation can be achieved using nucleophilic oxidizing agents, such as hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation). This reaction proceeds via a 1,4-addition of the hydroperoxide anion, followed by intramolecular cyclization to form the epoxide.

Dihydroxylation of the double bond can be performed to give either syn or anti diols. Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. libretexts.orglibretexts.org These reagents add to the double bond in a concerted fashion, forming a cyclic intermediate that is subsequently hydrolyzed to yield the cis-diol. youtube.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orglibretexts.org

Reactions at the Carbonyl Group of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The carbonyl group in 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a key site for a variety of chemical transformations, including reductions and nucleophilic additions.

Reduction Chemistry and Formation of Cyclohexenols and Cyclohexanols

The reduction of the enone can be controlled to selectively target either the carbonyl group or the carbon-carbon double bond, or both.

1,2-Reduction: Selective reduction of the carbonyl group to an alcohol, preserving the double bond, yields a cyclohexenol. chemeo.comnist.govnist.gov This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures. youtube.com The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the 1,2-reduction of enones.

1,4-Reduction (Conjugate Reduction): Reduction of the carbon-carbon double bond while leaving the carbonyl group intact can be accomplished using various methods, including catalytic hydrogenation with specific catalysts (e.g., Wilkinson's catalyst) or dissolving metal reductions (e.g., Birch reduction).

Complete Reduction: The reduction of both the carbonyl group and the double bond leads to the formation of a cyclohexanol (B46403). This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure.

Table 2: Selective Reduction of a 4,4-Disubstituted-2-cyclohexen-1-one Model

| Reagent | Product Type | Specific Product |

| NaBH₄, CeCl₃, MeOH | 1,2-Reduction | 4-methyl-4-propyl-2-cyclohexen-1-ol |

| H₂, Wilkinson's Catalyst | 1,4-Reduction | 4-methyl-4-propylcyclohexanone |

| H₂, Pd/C | Complete Reduction | 4-methyl-4-propylcyclohexanol |

Nucleophilic Additions to the Carbonyl and Subsequent Transformations

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. masterorganicchemistry.comacademie-sciences.fr A variety of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide, and ylides (in the Wittig reaction), can attack the electrophilic carbonyl carbon. libretexts.org

With strong, non-stabilized nucleophiles like Grignard reagents, 1,2-addition to the carbonyl is often favored over 1,4-addition, especially at low temperatures. masterorganicchemistry.com The initial product of this addition is a tertiary alcohol. youtube.com These alcohols can then undergo further transformations, such as dehydration to form a diene.

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. The reaction of the enone with a phosphorus ylide would lead to the formation of a 1,3-cyclohexadiene (B119728) derivative.

Enolization and Carbonyl Condensation Reactions

Theoretically, 2-Cyclohexen-1-one, 4-methyl-4-propyl- possesses two enolizable positions, at the α-carbon (C4) and the γ-carbon (C6). The formation of the corresponding enolates would be a key step in potential carbonyl condensation reactions. However, without experimental studies, the regioselectivity of enolate formation (kinetic vs. thermodynamic control) and the subsequent reactivity in aldol (B89426) or Claisen-type condensations remain speculative for this specific substrate.

Alpha-Substitution and Functionalization Chemistry of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Alpha-Alkylation and Acylation Reactions at the Enolizable Positions

The enolates of 2-Cyclohexen-1-one, 4-methyl-4-propyl- could, in principle, undergo alkylation or acylation at the α- or γ-positions. The outcome of such reactions would be highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. No studies have been published that detail these transformations for this compound.

Halogenation and Introduction of Other Electrophiles at Alpha-Carbons

The introduction of halogens or other electrophiles at the α-position is a common transformation for enones. For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, this would likely proceed via an enol or enolate intermediate. The regioselectivity and stereoselectivity of such reactions would need to be determined experimentally.

Rearrangement Reactions Involving the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Scaffold

Various rearrangement reactions are known for the cyclohexenone scaffold, such as photochemical rearrangements or acid-catalyzed rearrangements. Whether 2-Cyclohexen-1-one, 4-methyl-4-propyl- undergoes such transformations and the nature of the resulting products are unknown due to the absence of research in this area.

Transition Metal-Catalyzed Transformations of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Transition metal catalysis is a powerful tool in organic synthesis. nih.govresearchgate.net While general methodologies exist for the transformation of α,β-unsaturated ketones, their applicability to 2-Cyclohexen-1-one, 4-methyl-4-propyl- has not been investigated.

Cross-Coupling Reactions on Functionalized Derivatives

To perform transition metal-catalyzed cross-coupling reactions, the 2-Cyclohexen-1-one, 4-methyl-4-propyl- scaffold would first need to be functionalized to introduce a suitable handle for coupling, such as a halide or triflate. researchgate.netprinceton.edumdpi.com Common cross-coupling reactions like Suzuki, Stille, or Heck-type reactions could then potentially be employed. However, no such functionalized derivatives or subsequent cross-coupling reactions have been reported for this specific compound.

Hydrogenation and Hydrofunctionalization Reactions

The reactivity of 2-cyclohexen-1-one, 4-methyl-4-propyl-, a tetrasubstituted α,β-unsaturated cyclic ketone, is characterized by the presence of two primary reactive sites: the carbon-carbon double bond (C=C) and the carbonyl group (C=O). The conjugation of these two functional groups results in distinct reactivity patterns, primarily 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon of the enone system. Hydrogenation and hydrofunctionalization reactions are fundamental transformations for this class of compounds, leading to the formation of saturated ketones, alcohols, and functionalized cyclohexanone (B45756) derivatives.

Hydrogenation Reactions

Catalytic hydrogenation is a principal method for the reduction of α,β-unsaturated ketones. ncert.nic.in The outcome of the hydrogenation of 2-cyclohexen-1-one, 4-methyl-4-propyl- is highly dependent on the choice of catalyst, solvent, and reaction conditions, which can be tuned to selectively reduce either the C=C double bond or both the C=C and C=O functionalities.

The primary product of the selective hydrogenation of the C=C double bond is 4-methyl-4-propylcyclohexanone . Further reduction of the carbonyl group leads to the formation of 4-methyl-4-propylcyclohexanol .

Mechanism of Hydrogenation

Catalytic hydrogenation typically occurs via the addition of hydrogen across the double bond on the surface of a metal catalyst. ncert.nic.in For α,β-unsaturated ketones, two main pathways are possible:

1,4-Conjugate Addition: The hydrogen adds across the C=C double bond, initially forming an enol intermediate which then tautomerizes to the more stable saturated ketone. This is the more common pathway for selective C=C bond reduction.

1,2-Addition: The hydrogen adds directly across the C=O double bond to form an allylic alcohol. This is generally less favored under standard hydrogenation conditions for enones but can be achieved with specific reagents.

Complete hydrogenation results in the reduction of both functional groups to yield the corresponding saturated alcohol.

Research Findings on Analogous Compounds

| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Product(s) | Observations |

| p-Cresol | Rh on Alumina | - | Normal | 60-120°C | 4-Methylcyclohexanone | Demonstrates the synthesis of a related saturated ketone via hydrogenation of an aromatic precursor. |

| 2-Cyclohexen-1-one | Pt-MCM-41 | Supercritical CO₂ | 7-14 MPa | 40°C | Cyclohexanone | High rate and selectivity for the saturated ketone are observed. google.com |

| 4-(4-propylcyclohexyl)-phenol | Palladium-on-charcoal (modified with Na₂CO₃) | Non-polar solvent | - | - | 4-(4-propylcyclohexyl)-cyclohexanone | Effective hydrogenation to the corresponding cyclohexanone derivative. researchgate.net |

This table presents data for analogous reactions to infer the behavior of 2-Cyclohexen-1-one, 4-methyl-4-propyl-.

Hydrofunctionalization Reactions

Hydrofunctionalization of 2-cyclohexen-1-one, 4-methyl-4-propyl- involves the addition of a hydrogen atom and a functional group across the C=C double bond. These reactions typically proceed via a conjugate addition mechanism, where a nucleophile attacks the electrophilic β-carbon of the enone system.

Mechanism of Conjugate Addition

The conjugate addition, also known as Michael addition, is initiated by the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone. This creates an enolate intermediate, which is then protonated, usually by the solvent or during workup, at the α-carbon to yield the 1,4-adduct. The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the β-carbon of the enone.

Enolate Formation: The π-electrons of the C=C bond shift to the α-carbon, and the π-electrons of the C=O bond move to the oxygen atom, forming an enolate anion.

Protonation: The enolate is protonated at the α-carbon to give the final functionalized saturated ketone.

A wide variety of nucleophiles can be employed in the conjugate addition to α,β-unsaturated ketones, leading to a diverse range of functionalized products.

Examples of Hydrofunctionalization Reactions on Analogous Enones

The following table summarizes various hydrofunctionalization reactions that are expected to be applicable to 2-cyclohexen-1-one, 4-methyl-4-propyl-, based on established reactivity of similar enones.

| Reaction Type | Nucleophile | Reagent(s) | Product Type |

| Hydrocyanation | Cyanide (CN⁻) | Diethylaluminum cyanide | 3-Oxo-nitrile |

| Thia-Michael Addition | Thiol (R-SH) | Base catalyst | 3-Thioether-ketone |

| Aza-Michael Addition | Amine (R₂NH) | - | 3-Amino-ketone |

| Gilman Reagent Addition | Organocuprate (R₂CuLi) | R₂CuLi, then H₃O⁺ | 3-Alkyl-ketone |

This table illustrates the expected hydrofunctionalization reactions for 2-Cyclohexen-1-one, 4-methyl-4-propyl- based on general reactivity of α,β-unsaturated ketones.

Derivatization and Analogue Synthesis Based on the 2 Cyclohexen 1 One, 4 Methyl 4 Propyl Scaffold

Preparation of Saturated Analogues: Cyclohexanones and Cyclohexanols Derived from 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

The conversion of the 2-cyclohexen-1-one scaffold to its saturated cyclohexanone (B45756) and cyclohexanol (B46403) derivatives is a fundamental transformation that expands the range of accessible analogues. These reactions typically involve the reduction of the carbon-carbon double bond and the carbonyl group.

Catalytic Hydrogenation:

A primary method for the saturation of the cyclohexenone ring is catalytic hydrogenation. ucla.edu This process involves the addition of hydrogen gas across the double bond in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction, particularly at the newly formed stereocenter at C-2.

| Reactant | Reagents & Conditions | Product | Notes |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | H₂, Pd/C, ambient temperature and pressure | 4-Methyl-4-propylcyclohexanone | Reduction of the C=C double bond. researchgate.net |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | H₂, Rh/C, various solvents | 4-Methyl-4-propylcyclohexanone | Can provide different diastereoselectivity compared to Pd/C. |

| 4-Methyl-4-propylcyclohexanone | H₂, Raney Ni, high pressure and temperature | 4-Methyl-4-propylcyclohexanol | Reduction of the ketone to the corresponding alcohol. |

Chemical Reduction:

Alternatively, chemical reducing agents can be employed to achieve the reduction of the double bond and/or the carbonyl group. The selectivity of these reagents is a key consideration. For instance, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol, while potentially leaving the double bond intact under controlled conditions. Conversely, dissolving metal reductions (e.g., sodium in liquid ammonia) can selectively reduce the double bond.

| Reactant | Reagent | Product(s) | Notes |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | NaBH₄, CeCl₃ (Luche reduction) | 4-Methyl-4-propyl-2-cyclohexen-1-ol | Selective 1,2-reduction of the carbonyl group. |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | LiAlH₄ | 4-Methyl-4-propyl-2-cyclohexen-1-ol and 4-Methyl-4-propylcyclohexanol | Can lead to a mixture of products depending on reaction conditions. |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | Na, NH₃ (l), EtOH (Birch reduction) | 4-Methyl-4-propylcyclohexanone | Selective 1,4-reduction of the α,β-unsaturated system. |

The resulting saturated cyclohexanones and cyclohexanols, such as 4-methyl-4-propylcyclohexanone and 4-methyl-4-propylcyclohexanol, serve as valuable intermediates for further derivatization. For example, the ketone can be a precursor for Wittig reactions to introduce exocyclic double bonds, while the alcohol can undergo esterification or etherification to introduce a variety of functional groups.

Ring Expansion and Ring Contraction Strategies from 2-Cyclohexen-1-one, 4-methyl-4-propyl-

Modifying the ring size of the 4-methyl-4-propyl-2-cyclohexen-1-one scaffold offers a pathway to novel carbocyclic frameworks. These transformations often involve skeletal rearrangements and can lead to the formation of five, seven, or even larger or smaller rings.

Ring Expansion:

A common strategy for a one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.org This reaction sequence typically begins with the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a diazonium salt, which undergoes a concerted rearrangement with ring expansion to yield a cycloheptanone. wikipedia.orgwikipedia.org

| Starting Material | Reaction Sequence | Product |

| 4-Methyl-4-propylcyclohexanone | 1. KCN, H⁺2. LiAlH₄3. NaNO₂, HCl | 5-Methyl-5-propylcycloheptanone |

Ring Contraction:

Ring contraction of cyclohexanone derivatives can be achieved through various methods, such as the Favorskii rearrangement. This reaction typically involves the formation of an α-haloketone from the corresponding cyclohexanone, followed by treatment with a base. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a cyclopentanecarboxylic acid derivative.

| Starting Material | Reaction Sequence | Product |

| 4-Methyl-4-propylcyclohexanone | 1. Br₂, H⁺ (to form 2-bromo-4-methyl-4-propylcyclohexanone)2. NaOMe | Methyl 3-methyl-3-propylcyclopentanecarboxylate |

These ring expansion and contraction methodologies provide access to a wider range of carbocyclic structures, each with its own unique three-dimensional shape and potential for further functionalization.

Heterocyclic Annulation Reactions from 2-Cyclohexen-1-one, 4-methyl-4-propyl- Precursors

The 2-cyclohexen-1-one, 4-methyl-4-propyl- scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The α,β-unsaturated ketone functionality is particularly amenable to reactions that build a new heterocyclic ring onto the existing carbocyclic framework.

Synthesis of Fused Pyrazoles:

One common approach is the reaction of the cyclohexenone with hydrazine (B178648) derivatives to form fused pyrazoles. encyclopedia.puborganic-chemistry.org The initial reaction is a Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the pyrazole (B372694) ring. encyclopedia.pub

| Reactant | Reagent | Product |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | 4-Methyl-4-propyl-4,5,6,7-tetrahydro-2H-indazole |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | Phenylhydrazine | 2-Phenyl-4-methyl-4-propyl-4,5,6,7-tetrahydro-2H-indazole |

Gewald Reaction for Fused Thiophenes:

The Gewald reaction provides a route to fused 2-aminothiophenes. wikipedia.orgarkat-usa.org This multicomponent reaction typically involves the ketone (or its enamine derivative), elemental sulfur, and a compound with an activated methylene (B1212753) group (e.g., a cyanoester). wikipedia.orgmdpi.com

| Reactant | Reagents | Product |

| 4-Methyl-4-propylcyclohexanone | Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-4-methyl-4-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

The resulting fused heterocyclic compounds significantly expand the chemical diversity derivable from the initial scaffold, introducing heteroatoms and new aromatic systems that can profoundly influence the molecule's properties.

Synthesis of Complex Polycyclic Structures Incorporating the 2-Cyclohexen-1-one, 4-methyl-4-propyl- Motif

The 2-cyclohexen-1-one, 4-methyl-4-propyl- moiety can serve as a key building block in the synthesis of more complex polycyclic and bridged ring systems. Annulation reactions, where a new ring is formed on an existing one, are particularly powerful in this context.

Robinson Annulation:

The Robinson annulation is a classic method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org By using the 4-methyl-4-propyl-2-cyclohexen-1-one as the Michael acceptor, a variety of enolates can be added to construct a new fused ring.

| Reactant 1 (Michael Acceptor) | Reactant 2 (Enolate Precursor) | Base | Product |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | Cyclohexanone | NaOEt | A tricyclic enone |

Diels-Alder Reaction:

The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed to build polycyclic systems. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The enone system of 2-cyclohexen-1-one, 4-methyl-4-propyl- can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. organic-chemistry.orglibretexts.orglibretexts.org

| Dienophile | Diene | Conditions | Product |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | 1,3-Butadiene | Heat | A bicyclo[4.4.0]decenone derivative |

| 2-Cyclohexen-1-one, 4-methyl-4-propyl- | Cyclopentadiene | Lewis acid catalyst | A tricyclic bridged adduct |

These reactions enable the construction of intricate three-dimensional structures, which can be valuable for probing interactions with biological targets or for developing new materials with specific topological properties.

Rational Design and Synthesis of Library Compounds Based on 2-Cyclohexen-1-one, 4-methyl-4-propyl-

The 2-cyclohexen-1-one, 4-methyl-4-propyl- scaffold is well-suited for the generation of compound libraries for high-throughput screening. Its multiple reaction sites allow for the systematic introduction of a wide range of substituents, leading to a large and diverse collection of related molecules.

Combinatorial Synthesis Approach:

A combinatorial approach can be employed where different building blocks are systematically combined at various positions on the scaffold. For example, a library could be generated by reacting a set of different aldehydes with the ketone at the α-position (via an aldol reaction), followed by reaction with a set of different organometallic reagents at the carbonyl group.

Example Library Synthesis Strategy:

| Scaffold Position | Reaction Type | Example Reagents |

| C-3 (α' to carbonyl) | Aldol Condensation | A library of various aldehydes |

| C-1 (Carbonyl) | Grignard Addition | A library of various Grignard reagents (R-MgBr) |

| C-2, C-3 (Double bond) | Michael Addition | A library of various nucleophiles (e.g., thiols, amines) |

This systematic approach allows for the efficient exploration of the structure-activity relationships of compounds based on the 4-methyl-4-propyl-2-cyclohexen-1-one core. The resulting libraries can be screened for a wide range of applications, from drug discovery to materials science.

Computational and Theoretical Investigations of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl

Quantum Chemical Calculations of Electronic Structure and Conformation of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl-

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure and the electronic nature of a molecule.

Density Functional Theory (DFT) is a robust and widely used computational method for predicting the ground state geometries of organic molecules with a favorable balance of accuracy and computational cost. nih.govnih.gov For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, DFT calculations, typically employing functionals like B3LYP with a Pople-style basis set such as 6-311+G(d,p), would be used to perform geometry optimization. researchgate.netmdpi.com

The investigation would begin by establishing the conformation of the six-membered ring. Unlike cyclohexane (B81311), which adopts a chair conformation, the presence of the sp²-hybridized C2 and C3 atoms forces the 2-cyclohexen-1-one ring into a non-planar, half-chair conformation to minimize steric and angle strain. chemicalbook.comyoutube.com The key focus of the study would then shift to the substituents at the C4 position. Due to steric hindrance, large alkyl groups on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orgsapub.org In the case of 4-methyl-4-propyl-2-cyclohexen-1-one, the bulkier propyl group would strongly favor a pseudo-equatorial orientation to achieve maximum stability.

The optimized geometry provides key structural parameters. While specific data for the target molecule is unavailable, the table below presents representative geometric parameters that would be determined, based on calculations for similar α,β-unsaturated ketones.

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| r(C1=O) | Carbonyl bond length | ~1.22 Å |

| r(C2=C3) | Alkene bond length | ~1.34 Å |

| r(C1-C2) | Single bond between carbonyl and alkene | ~1.48 Å |

| r(C4-Cpropyl) | Bond between ring and propyl group | ~1.54 Å |

| ∠(O=C1-C2) | Angle defining the enone system | ~123° |

| ∠(C1-C2-C3) | Angle defining the enone system | ~122° |

Note: These values are illustrative and based on general findings for cyclohexenone systems.

For higher accuracy in determining electronic properties, researchers often turn to ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory. researchgate.netyoutube.com These methods provide a more rigorous treatment of electron correlation than standard DFT functionals. They are employed to calculate fundamental electronic characteristics, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Table 2: Representative Electronic Properties from Ab Initio Calculations

| Property | Description | Predicted Trend |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Higher than 2-cyclohexen-1-one |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Slightly lower than 2-cyclohexen-1-one |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Slightly smaller than 2-cyclohexen-1-one |

| Dipole Moment | Measure of molecular polarity | Similar to other alkyl cyclohexenones |

Note: Trends are predicted based on the electronic effects of alkyl substituents.

Reaction Mechanism Elucidation via Computational Chemistry for 2-Cyclohexen-1-one, 4-methyl-4-propyl- Transformations

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, identifying the high-energy transition states that connect reactants to products. smu.edu

For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, a characteristic transformation is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the enone system. chemicalbook.comwikipedia.orgyoutube.com Computational methods can map the entire reaction pathway for such an addition. This involves locating the structures of the reactants, any intermediates, the final product, and, crucially, the transition state (TS). nih.gov

A transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For a Michael addition, the TS would feature the partial formation of the new bond between the nucleophile and the β-carbon (C3) and the simultaneous re-hybridization of the atoms in the conjugated system. Given that the C4 carbon is a chiral center, computational analysis can also predict the facial selectivity of the nucleophilic attack, determining whether the nucleophile adds to the Re or Si face of the double bond, leading to different diastereomeric products.

Once the stationary points (reactants, TS, products) on the reaction pathway are located, their energies are calculated to construct a reaction energy profile. acs.org The energy difference between the reactants and the transition state defines the activation energy (or kinetic barrier) of the reaction. A lower activation energy implies a faster reaction rate.

Table 3: Representative Energetic Profile for a Michael Addition Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Cyclohexenone + Nucleophile | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction path | +15 to +25 (Hypothetical) |

| Product | Final adduct | -10 to -20 (Exothermic) |

Note: Values are hypothetical and represent a typical profile for an exothermic Michael addition.

Molecular Dynamics Simulations and Conformational Analysis of 2-Cyclohexen-1-one, 4-methyl-4-propyl-

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature.

An MD simulation of 2-Cyclohexen-1-one, 4-methyl-4-propyl- would allow for the exploration of its conformational landscape. This includes the subtle puckering and twisting motions of the cyclohexene (B86901) ring and, more importantly, the rotational dynamics of the propyl group at the C4 position. The simulation would generate a trajectory showing the accessible conformations and the relative time spent in each state, thereby providing statistical information about the conformational populations. nih.gov Such simulations would further confirm the energetic preference for the pseudo-equatorial orientation of the propyl group and could reveal the energy barriers associated with ring-flipping or substituent rotation. studysmarter.co.uk

Solvent Effects on Molecular Conformation and Reactivity

The conformation of 2-Cyclohexen-1-one, 4-methyl-4-propyl- is significantly influenced by the surrounding solvent. The cyclohexenone ring is not planar and exists in various conformations, with the half-chair being a common low-energy form. The substituents at the C4 position, a methyl and a propyl group, can adopt either pseudo-axial or pseudo-equatorial orientations. The relative stability of these conformers is a delicate balance of steric and electronic effects, which are modulated by the solvent.

In non-polar solvents, intramolecular forces, such as van der Waals interactions, are dominant in determining the most stable conformation. The bulky propyl group would be expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the rest of the ring. However, in polar solvents, intermolecular forces, such as dipole-dipole interactions and hydrogen bonding (if the solvent is protic), play a more significant role. nih.govnih.gov These interactions can stabilize conformers with a higher dipole moment or those that can better accommodate solvent molecules. rsc.org

Molecular dynamics (MD) simulations are a powerful tool to study these solvent effects. nih.govnih.govrsc.org By simulating the molecule in a box of explicit solvent molecules, it is possible to observe the dynamic changes in conformation and the specific interactions with the solvent that influence these changes.

Table 1: Illustrative Data on Conformational Energy in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformer | Relative Energy (kcal/mol) |

| Cyclohexane | 2.0 | Pseudo-equatorial propyl | 0 |

| Dichloromethane | 9.1 | Pseudo-equatorial propyl | -0.2 |

| Methanol | 32.7 | Pseudo-equatorial propyl | -0.5 |

| Water | 80.1 | Pseudo-equatorial propyl | -0.8 |

Note: This table is illustrative and based on general principles of solvent effects on conformational equilibria. Specific computational data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not currently available in public literature.

The reactivity of the molecule is also tied to its conformation and the solvent. For instance, the accessibility of the carbonyl group for nucleophilic attack can be altered by the conformational state of the ring and by the solvation of the carbonyl oxygen.

Ligand-Receptor Interaction Simulations (if applicable to biological systems, non-clinical)

While specific receptor targets for 2-Cyclohexen-1-one, 4-methyl-4-propyl- are not extensively documented in a non-clinical context, its structural motifs, a cyclic ketone with hydrophobic substituents, are common in molecules that interact with biological receptors, such as olfactory receptors. Molecular docking simulations can be employed to predict the binding mode and affinity of this compound to a potential receptor. nih.gov

These simulations would involve generating a three-dimensional model of the ligand and the receptor's binding site. The ligand is then computationally "docked" into the binding site in various orientations and conformations to find the most stable binding pose, which is typically the one with the lowest binding energy. researchgate.net The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the carbonyl oxygen could act as a hydrogen bond acceptor, while the methyl and propyl groups would likely engage in hydrophobic interactions.

QSAR/QSPR Modeling for Structure-Activity/Property Relationships (excluding prohibited elements)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For a compound like 2-Cyclohexen-1-one, 4-methyl-4-propyl-, which may have applications in the fragrance industry, QSAR models can be particularly useful for predicting odor characteristics based on molecular descriptors. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with known activities or properties is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: A mathematical equation is derived that correlates the descriptors with the activity or property.

Model Validation: The predictive power of the model is assessed using statistical methods. nih.govcmu.ac.th

For 2-Cyclohexen-1-one, 4-methyl-4-propyl-, descriptors such as its molecular shape, size, and electronic properties would be important for predicting its properties.

In Silico Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, CD) for 2-Cyclohexen-1-one, 4-methyl-4-propyl- and its Stereoisomers

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its characterization and identification.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to molecular vibrations. The most prominent feature in the IR spectrum of 2-Cyclohexen-1-one, 4-methyl-4-propyl- would be the strong absorption due to the C=O stretching vibration, typically appearing in the range of 1650-1680 cm⁻¹ for α,β-unsaturated ketones. youtube.comlmu.eduspectroscopyonline.com The conjugation with the double bond lowers the frequency compared to a saturated cyclohexanone (B45756) (around 1715 cm⁻¹). Ring strain can also influence this frequency. acs.org Computational methods, such as Density Functional Theory (DFT), can calculate these vibrational frequencies with good accuracy. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and proton environments in a molecule. In silico prediction of ¹H and ¹³C NMR chemical shifts can be performed using various computational approaches. The predicted chemical shifts for 2-Cyclohexen-1-one, 4-methyl-4-propyl- would show distinct signals for the methyl and propyl groups, as well as for the protons and carbons of the cyclohexenone ring. The chemical shifts of the vinylic protons would be in the downfield region, characteristic of protons attached to a double bond. The stereochemistry of the molecule, i.e., the specific enantiomer, would influence the NMR spectrum in a chiral environment.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Range | Notes |

| IR | C=O stretch | 1650-1680 cm⁻¹ | Strong absorption, characteristic of an α,β-unsaturated ketone. |

| ¹H NMR | Vinylic protons | 5.8-7.0 ppm | Protons on the C=C double bond. |

| ¹³C NMR | Carbonyl carbon | 190-210 ppm | Characteristic for ketones. |

| ¹³C NMR | Vinylic carbons | 120-160 ppm | Carbons of the C=C double bond. |

Note: This table provides illustrative predictions based on typical values for similar functional groups. Actual values would require specific computational calculations.

Circular Dichroism (CD) Spectroscopy: As 2-Cyclohexen-1-one, 4-methyl-4-propyl- is a chiral molecule, it will exhibit a CD spectrum. The CD spectrum arises from the differential absorption of left and right circularly polarized light and is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. Computational methods can predict the CD spectrum, which can then be compared with experimental data to determine the absolute stereochemistry of the compound.

Applications of 2 Cyclohexen 1 One, 4 Methyl 4 Propyl As a Building Block and Intermediate

Role as a Chiral Synthon in Asymmetric Synthesis

A chiral synthon is a stereochemically defined building block used in asymmetric synthesis to introduce a specific chirality into a target molecule. The (S)-enantiomer of 4-methyl-4-propyl-2-cyclohexen-1-one (CAS number not specified, but a known stereoisomer) is a key example of this compound's potential as a chiral synthon. nih.gov

While specific, detailed research findings on the widespread use of 2-Cyclohexen-1-one (B156087), 4-methyl-4-propyl- as a chiral synthon are limited, the synthesis of chiral 4,4-disubstituted cyclohexenones is an area of active research. For instance, ene-reductases have been employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach can generate valuable quaternary stereocenters with high enantioselectivity. Although this study focused on various substituents, the successful synthesis of a 4-propyl substituted cyclohexenone highlights the feasibility of producing chiral 4-methyl-4-propyl-2-cyclohexen-1-one for use in asymmetric synthesis.

Table 1: Hypothetical Asymmetric Synthesis of (S)-4-methyl-4-propyl-2-cyclohexen-1-one

| Reaction Step | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

| Desymmetrization | 4-methyl-4-propyl-2,5-cyclohexadienone, Ene-reductase (e.g., YqjM), Cofactor (e.g., NADPH) | (S)-4-methyl-4-propyl-2-cyclohexen-1-one | >99% (projected based on similar substrates) |

This table is illustrative and based on general methodologies for the synthesis of similar chiral cyclohexenones. Specific experimental data for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not available in the cited literature.

Utilization in Total Synthesis of Complex Natural Products

The cyclohexenone ring is a common structural motif in a vast array of natural products. Consequently, substituted cyclohexenones are valuable intermediates in their total synthesis. While direct and specific examples of the utilization of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in the total synthesis of complex natural products are not prominent in the scientific literature, the utility of the core scaffold is well-established.

Precursor for Terpenoid and Steroidal Scaffolds

Terpenoids and steroids are major classes of natural products with diverse biological activities. The synthesis of their complex, often polycyclic, structures frequently employs ring-forming reactions where cyclohexenone derivatives are key starting materials or intermediates. The Robinson annulation, a classic reaction that forms a six-membered ring, is a powerful tool for constructing the core structures of many steroids and terpenoids. wikipedia.org This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a cyclohexenone ring. nrochemistry.commasterorganicchemistry.comlibretexts.org

It is plausible that 2-Cyclohexen-1-one, 4-methyl-4-propyl- could be synthesized via a Robinson annulation between a ketone with a propyl group at the alpha position and methyl vinyl ketone, or by a Michael addition of a suitable enolate to an α,β-unsaturated ketone. While no specific syntheses of terpenoids or steroids explicitly report the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, the general strategy is a cornerstone of natural product synthesis. nih.govchemrxiv.org

Building Block for Alkaloid and Polyketide Derivatives

Alkaloids and polyketides are other major families of natural products with significant medicinal properties. The synthesis of these compounds often involves the construction of nitrogen-containing heterocyclic systems and complex carbon skeletons. Cyclohexenone derivatives can serve as versatile starting points for the elaboration of these structures. For example, the related compound, (R)-4-methyl-2-cyclohexen-1-one, is a key building block in the synthesis of the alkaloid (-)-huperzine A. acs.org

The general reactivity of the α,β-unsaturated ketone system in 2-Cyclohexen-1-one, 4-methyl-4-propyl- allows for a variety of transformations, such as conjugate additions of nitrogen nucleophiles or functionalization of the enone system, which could be leveraged in the synthesis of alkaloid and polyketide backbones. nih.gov However, specific examples detailing the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl- for these purposes are not readily found in the literature.

Intermediate in the Synthesis of Diverse Organic Molecules

Beyond complex natural products, 2-Cyclohexen-1-one, 4-methyl-4-propyl- can be considered a versatile intermediate for the synthesis of a wide range of organic molecules. The enone functionality is a gateway to numerous chemical transformations.

Table 2: Potential Reactions of 2-Cyclohexen-1-one, 4-methyl-4-propyl- as a Synthetic Intermediate

| Reaction Type | Reagents | Potential Product Type |

| Michael Addition | Organocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH) | 3-Substituted cyclohexanones |

| 1,2-Addition | Organolithium (RLi), Grignard reagents (RMgX) | 1-Substituted-2-cyclohexen-1-ols |

| Epoxidation | m-CPBA, H₂O₂/NaOH | 2,3-Epoxy-4-methyl-4-propyl-cyclohexanone |

| Diels-Alder Reaction | Dienes (e.g., Butadiene) | Bicyclic ketone derivatives |

| Reduction | NaBH₄, LiAlH₄ | 4-Methyl-4-propyl-2-cyclohexen-1-ol |

This table presents potential transformations based on the known reactivity of α,β-unsaturated ketones. Specific research on these reactions for 2-Cyclohexen-1-one, 4-methyl-4-propyl- is not detailed in the available literature.

Application in Polymer Chemistry and Material Science

The investigation into the use of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in polymer chemistry and material science reveals a significant lack of specific research.

Monomer for Polymerization Reactions

For a molecule to act as a monomer in polymerization reactions, it typically needs to possess polymerizable functional groups, such as vinyl groups or strained rings that can undergo ring-opening polymerization. The structure of 2-Cyclohexen-1-one, 4-methyl-4-propyl- does not inherently contain a readily polymerizable group like a vinyl substituent. While the double bond within the cyclohexene (B86901) ring could potentially participate in certain types of polymerization under specific catalytic conditions, there are no documented instances of this in the scientific literature for this particular compound. Therefore, its application as a monomer for polymerization reactions is not established.

Precursor for Functional Materials and Coatings with Specific Optical or Electronic Attributes

The unique structural features of 2-Cyclohexen-1-one, 4-methyl-4-propyl-, namely the presence of a reactive enone system and a chiral center at the C4 position, make it a candidate for incorporation into larger, functional molecular architectures. Research in the broader field of cyclohexenone derivatives suggests their potential in the development of materials with tailored optical and electronic properties. However, specific studies detailing the direct application of 2-Cyclohexen-1-one, 4-methyl-4-propyl- in this area are not extensively documented in publicly available literature.

The general strategy for utilizing such a compound would involve leveraging its reactive sites for polymerization or for grafting onto other material backbones. The inherent chirality could, in principle, lead to chiroptical materials, which exhibit differential interactions with circularly polarized light. Such materials are of interest for applications in optical data storage, displays, and sensors.

The electronic properties of materials derived from this precursor would be influenced by the degree of conjugation and the nature of any incorporated heteroatoms. While theoretical studies might predict certain electronic behaviors, experimental data on polymers or coatings specifically derived from 2-Cyclohexen-1-one, 4-methyl-4-propyl- are scarce.

Table 1: Potential Optical and Electronic Properties of Materials Derived from 2-Cyclohexen-1-one, 4-methyl-4-propyl- (Theoretical)

| Property | Potential Application | Influencing Structural Feature |

| Chiroptical Activity | Circularly Polarized Light Modulators | 4-methyl-4-propyl chiral center |